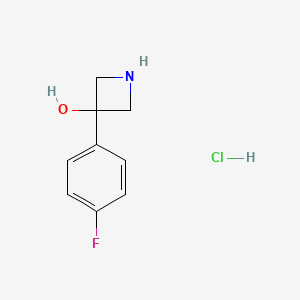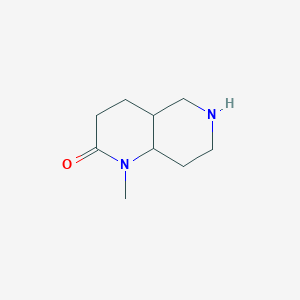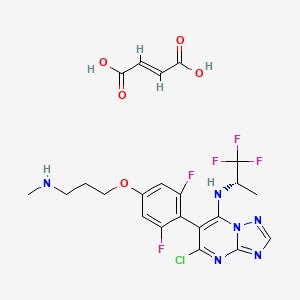
3-Bromo-2-iodoprop-1-ene
Overview
Description
3-Bromo-2-iodoprop-1-ene: is an organic compound with the molecular formula C3H4BrI and a molecular weight of 246.87 g/mol It is a halogenated derivative of propene, featuring both bromine and iodine atoms attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-2-iodoprop-1-ene can be synthesized through a multi-step process involving the halogenation of propene. One common method involves the bromination of propene to form 3-bromopropene, followed by iodination to introduce the iodine atom at the desired position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions. The process may include the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-iodoprop-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bond in the propene moiety allows for addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for allylic bromination reactions.
Hydrogen Halides (HCl, HBr, HI): Used for electrophilic addition reactions.
Strong Bases (e.g., NaOH, KOH): Used for elimination reactions.
Major Products:
Substitution Products: Depending on the reagent used, various substituted derivatives can be formed.
Addition Products: Halogenated alkanes or alkenes.
Elimination Products: Alkenes or alkynes with different degrees of unsaturation.
Scientific Research Applications
3-Bromo-2-iodoprop-1-ene has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the preparation of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-iodoprop-1-ene in chemical reactions involves the reactivity of the halogen atoms and the double bond. The bromine and iodine atoms can participate in nucleophilic substitution reactions, while the double bond can undergo electrophilic addition reactions. The specific molecular targets and pathways depend on the nature of the reagents and reaction conditions used .
Comparison with Similar Compounds
3-Bromo-2-chloroprop-1-ene: Similar structure but with chlorine instead of iodine.
3-Iodo-2-bromoprop-1-ene: Similar structure but with the positions of bromine and iodine swapped.
2-Bromo-3-iodoprop-1-ene: Isomer with different positions of the halogen atoms.
Uniqueness: 3-Bromo-2-iodoprop-1-ene is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and selectivity in chemical reactions. This dual-halogenated structure allows for a wide range of synthetic applications and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-bromo-2-iodoprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrI/c1-3(5)2-4/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYSHIRLGOXFQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CBr)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70516628 | |
| Record name | 3-Bromo-2-iodoprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85970-82-7 | |
| Record name | 3-Bromo-2-iodoprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[5-(1-oxopropyl)-2-thienyl]-](/img/structure/B1660859.png)





![1-[2-Oxo-2-(piperidin-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B1660868.png)







